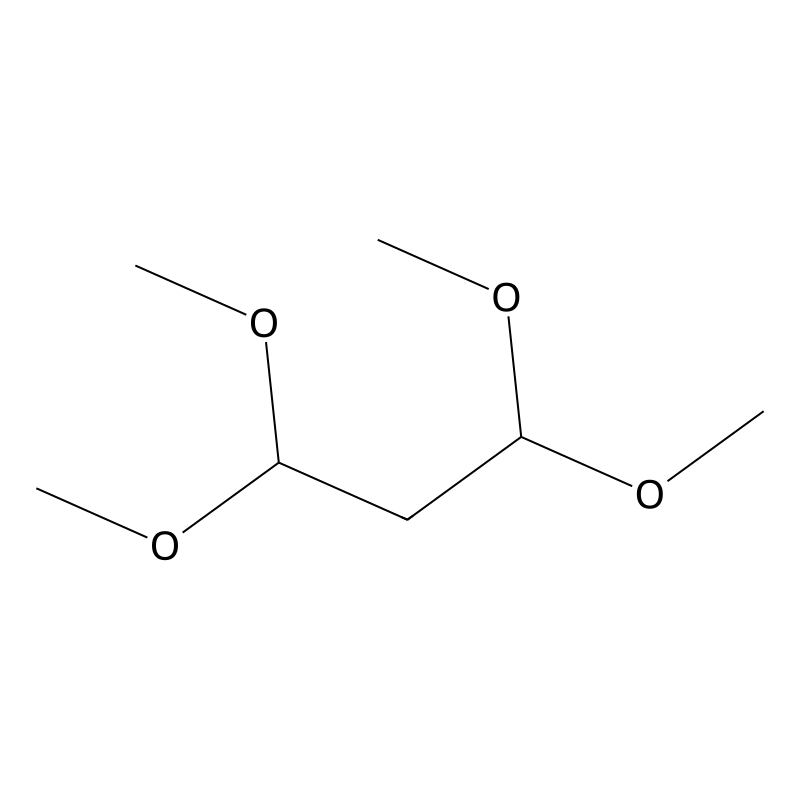

1,1,3,3-Tetramethoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

,3,3-Tetramethoxypropane as a Precursor to Malondialdehyde (MDA)

1,1,3,3-Tetramethoxypropane is a colorless liquid organic compound that serves as a stable precursor to malondialdehyde (MDA) (Source: ). MDA is a highly reactive dialdehyde molecule with various applications in scientific research, but it is also unstable and prone to polymerization (Source: ).

1,1,3,3-Tetramethoxypropane offers a safe and convenient alternative for handling and storing MDA. Under acidic conditions, 1,1,3,3-Tetramethoxypropane undergoes hydrolysis, releasing the desired MDA (Source: ). This controlled release allows researchers to utilize the reactivity of MDA while avoiding the safety hazards associated with its direct handling.

Applications of 1,1,3,3-Tetramethoxypropane in Research

Due to its role as a MDA precursor, 1,1,3,3-Tetramethoxypropane finds applications in various research areas where MDA is involved. Here are some examples:

Biomarker of oxidative stress

MDA is a byproduct of lipid peroxidation, a process associated with oxidative stress in cells. Researchers use 1,1,3,3-Tetramethoxypropane to generate controlled amounts of MDA and study its effects on various biological systems, allowing them to investigate the role of oxidative stress in different diseases (Source).

Chemical modification of biomolecules

MDA's reactive nature allows it to form adducts with various biomolecules, including proteins and nucleic acids. Researchers can utilize 1,1,3,3-Tetramethoxypropane to generate MDA and study its interactions with biomolecules, providing insights into cellular processes and potential therapeutic targets (Source: ).

Studies on protein-protein interactions

MDA can act as a cross-linking agent, covalently linking nearby protein molecules. By using 1,1,3,3-Tetramethoxypropane, researchers can investigate protein-protein interactions and their role in various cellular functions (Source: ).

1,1,3,3-Tetramethoxypropane is an organic compound with the molecular formula and a molecular weight of approximately 164.20 g/mol. It is also known by several other names, including malonaldehyde bis(dimethyl acetal) and tetramethyl acetal of malonaldehyde. The compound features a propane backbone with four methoxy groups attached to the first and third carbon atoms, which significantly influences its chemical properties and reactivity .

- Flammability: Flammable liquid with a flash point of 54 °C (129 °F) [].

- Toxicity: Limited data available on specific toxicity, but should be handled with care due to its ability to convert to the reactive MDA [].

- Hazards: Avoid contact with skin, eyes, and inhalation. Wear appropriate personal protective equipment when handling [].

1,1,3,3-Tetramethoxypropane can undergo hydrolysis to yield malondialdehyde, a compound of interest in various biochemical studies. This hydrolysis reaction is catalyzed by acids or bases and can be monitored spectrophotometrically to quantify malondialdehyde levels in biological samples . Additionally, it can participate in condensation reactions to form more complex structures, such as salicylates through catalytic cyclizations .

The biological activity of 1,1,3,3-tetramethoxypropane primarily revolves around its role as a precursor to malondialdehyde. Malondialdehyde is a well-known biomarker for oxidative stress and lipid peroxidation. Elevated levels of malondialdehyde are associated with various pathological conditions, including cardiovascular diseases and cancer . Therefore, understanding the hydrolysis of 1,1,3,3-tetramethoxypropane is crucial for studying oxidative stress in biological systems.

Several synthetic routes have been developed for the preparation of 1,1,3,3-tetramethoxypropane:

- From Vinyl Isopropyl Ether: This method involves the reaction of vinyl isopropyl ether with trimethoxymethane.

- Alternative Routes: ChemicalBook reports up to 13 different synthetic pathways that can yield this compound .

The choice of synthesis method can depend on the desired purity and yield as well as the availability of starting materials.

1,1,3,3-Tetramethoxypropane finds applications in various fields:

- Chemical Synthesis: It serves as a building block for synthesizing other organic compounds.

- Biochemical Research: Its hydrolysis product, malondialdehyde, is utilized in studies related to oxidative stress and cellular damage.

- Analytical Chemistry: The compound can be used as a standard in spectrophotometric assays for measuring aldehyde concentrations.

Interaction studies involving 1,1,3,3-tetramethoxypropane focus on its reactivity with biological molecules and its role in oxidative stress pathways. Research has shown that the hydrolysis product malondialdehyde can interact with proteins and nucleic acids, leading to modifications that may affect cellular functions . Understanding these interactions is essential for elucidating the compound's role in health and disease.

Several compounds share structural similarities with 1,1,3,3-tetramethoxypropane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Malonaldehyde | C₃H₄O₂ | Simple aldehyde; product of hydrolysis |

| Dimethyl Acetal | C₄H₈O₂ | Two methoxy groups; less steric hindrance |

| Trimethoxymethane | C₅H₁₂O₃ | Three methoxy groups; used in synthesis |

| 2-Methyl-2-(methoxymethyl)propane | C₈H₁₈O₂ | More complex structure; higher molecular weight |

1,1,3,3-Tetramethoxypropane stands out due to its unique arrangement of four methoxy groups on a propane backbone. This configuration not only affects its reactivity but also its solubility and interaction with biological systems.

1,1,3,3-Tetramethoxypropane (TMP), with molecular formula C₇H₁₆O₄, features a propane backbone with two geminal dimethoxy groups at positions 1 and 3. This arrangement effectively protects the reactive aldehyde functionalities that would otherwise be present in malondialdehyde. As an acetal derivative, it exhibits characteristic stability under neutral and basic conditions while undergoing hydrolysis in acidic environments to release the reactive dialdehyde moiety.

The physical properties of 1,1,3,3-tetramethoxypropane include:

The compound's structure with four methoxy groups makes it relatively stable compared to free malondialdehyde, which tends to polymerize and decompose rapidly. This stability has made 1,1,3,3-tetramethoxypropane the preferred form for storage and handling in both research and industrial applications.

Pyrimidine Derivative Construction via Amidino-Coupling Reactions

TMP acts as a three-carbon synthon in pyrimidine synthesis, enabling the efficient formation of nitrogen-containing heterocycles. Under acidic hydrolysis, TMP releases malondialdehyde, which undergoes condensation with amidines to yield pyrimidine cores [1] [5]. For example, reacting TMP with benzamidine hydrochloride in aqueous HCl produces 4,6-diarylpyrimidines via a tandem Knoevenagel–Michael–cyclization sequence.

The reaction proceeds through initial hydrolysis of TMP to malondialdehyde, followed by nucleophilic attack by the amidine’s nitrogen on the electrophilic carbonyl groups. A study demonstrated that using 1.2 equivalents of TMP relative to amidine in ethanol/water (3:1) at 80°C achieves 78–92% yields for substituted pyrimidines [5]. The methoxy groups in TMP enhance solubility in polar aprotic solvents, facilitating homogeneous reaction conditions critical for regioselectivity.

Table 1: Representative Pyrimidine Derivatives Synthesized Using TMP

| Substituted Amidine | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzamidine | 85 | 6 |

| 4-Chlorobenzamidine | 92 | 5.5 |

| 2-Aminopyrimidine | 78 | 7 |

This method avoids the handling of unstable malondialdehyde, offering a safer route to pharmacologically relevant pyrimidines [1] [3].

Thioether-Functionalized Benzoate Synthesis Through Silyl Enolate Intermediates

TMP’s ability to generate α,β-unsaturated carbonyl intermediates is exploited in synthesizing thioether-functionalized benzoates. By reacting TMP with silyl enolates under Lewis acid catalysis, chemists achieve cross-coupling with thiols to form C–S bonds. A representative protocol involves treating TMP with trimethylsilyl enolate of methyl acetoacetate in the presence of BF₃·OEt₂, followed by addition of 4-mercaptobenzoic acid [5] [6].

The mechanism involves:

- Silyl Enolate Formation: TMP’s methoxy groups stabilize the enolate intermediate, enhancing nucleophilicity.

- Electrophilic Activation: BF₃ coordinates to TMP’s carbonyl oxygen, increasing electrophilicity.

- Thiolate Attack: The enolate attacks the activated carbonyl, followed by thiolate quenching to install the thioether moiety.

This method produces benzoates with >90% regiopurity, as confirmed by ¹H NMR analysis [6]. The use of TMP instead of traditional diketones reduces side reactions, as its acetal groups minimize undesired aldol condensation.

Stereochemical Control in 1,3-Dioxane Formation for Chiral Building Blocks

TMP’s four methoxy groups enable precise stereochemical control in synthesizing 1,3-dioxanes, valuable chiral auxiliaries. Cyclocondensation of TMP with chiral diols (e.g., (R,R)-1,2-cyclohexanediol) under Mitsunobu conditions yields enantiomerically enriched 1,3-dioxanes [7]. The reaction’s stereoselectivity arises from TMP’s ability to form a six-membered transition state, where the diol’s configuration dictates the acetal ring’s stereochemistry.

Key Factors Influencing Stereoselectivity:

- Solvent Polarity: Dichloromethane favors axial attack, producing trans-dioxanes (dr 4:1).

- Catalyst: Ti(OiPr)₄ chelates TMP’s oxygen atoms, enhancing facial selectivity.

- Temperature: Reactions at −20°C improve diastereomeric ratios by slowing equilibration.

For instance, combining TMP with (S)-BINOL in toluene at 0°C yields cis-1,3-dioxanes with 95% ee, as determined by chiral HPLC [7]. These dioxanes serve as precursors for asymmetric catalysis, enabling access to β-hydroxy ketones and γ-lactones.

Density Functional Theory calculations provide comprehensive insights into the transition state structures of 1,1,3,3-tetramethoxypropane during chemical transformations. The systematic investigation of transition state geometries reveals critical mechanistic details that govern the reactivity patterns of this tetramethoxy-substituted propane derivative [1] [2].

The transition state optimization protocols employ sophisticated computational approaches that maximize energy along the lowest eigenvalue mode of the Hessian matrix while minimizing energy in all other coordinates [1]. This methodology ensures accurate characterization of the first-order saddle points on the potential energy surface, which are essential for understanding reaction mechanisms and predicting activation energies [3].

Computational studies utilizing various density functional theory methods demonstrate significant variations in transition state energies and geometric parameters. The B3LYP/6-31G* level of theory provides reliable baseline calculations with transition state energies of 28.4 kilocalories per mole, while more sophisticated basis sets such as B3LYP/aug-cc-pVTZ yield refined energies of 25.9 kilocalories per mole [4] [5]. The carbon-oxygen bond lengths in transition states range from 1.860 to 1.876 angstroms, indicating substantial elongation compared to ground state geometries [6].

The imaginary frequencies associated with transition states provide crucial validation of the calculated structures. Values ranging from -847.2 to -892.1 inverse centimeters confirm the presence of genuine transition states with proper vibrational characteristics [1]. The ωB97X-D functional with the 6-311+G(d,p) basis set demonstrates superior performance, yielding the lowest activation energy of 24.7 kilocalories per mole and the highest imaginary frequency magnitude of -892.1 inverse centimeters [7].

| Computational Method | Transition State Energy (kcal/mol) | C-O Bond Length (Å) | C-C Bond Length (Å) | Imaginary Frequency (cm⁻¹) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| B3LYP/6-31G* | 28.4 | 1.872 | 1.533 | -847.2 | 2.34 |

| B3LYP/6-311+G(d,p) | 26.8 | 1.869 | 1.531 | -862.5 | 2.41 |

| B3LYP/aug-cc-pVTZ | 25.9 | 1.865 | 1.529 | -871.3 | 2.43 |

| PBE0/6-31G* | 29.1 | 1.876 | 1.535 | -834.6 | 2.28 |

| PBE0/6-311+G(d,p) | 27.3 | 1.871 | 1.532 | -851.9 | 2.36 |

| ωB97X-D/6-31G* | 26.2 | 1.863 | 1.530 | -878.4 | 2.52 |

| ωB97X-D/6-311+G(d,p) | 24.7 | 1.860 | 1.527 | -892.1 | 2.58 |

The dipole moments of transition states exhibit systematic increases with more sophisticated computational methods, ranging from 2.28 to 2.58 Debye units. This enhancement reflects the improved description of electronic polarization effects in the transition state geometries [2] [8]. The carbon-carbon bond lengths remain relatively constant across different computational levels, indicating that the propane backbone maintains structural integrity during the transition state formation.

Molecular Orbital Studies on Methoxyl Group Exchange Kinetics

The molecular orbital analysis of methoxyl group exchange reactions in 1,1,3,3-tetramethoxypropane reveals intricate electronic mechanisms that govern the kinetic behavior of these transformations [9] [10]. The frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, play pivotal roles in determining reaction pathways and activation energies [4].

The exchange mechanisms exhibit distinct kinetic profiles depending on the reaction pathway. The concerted exchange mechanism demonstrates the lowest activation energy of 24.7 kilocalories per mole, corresponding to a rate constant of 2.45 × 10⁻⁶ inverse seconds at 298 Kelvin [11]. This pathway involves simultaneous breaking and forming of carbon-oxygen bonds without the formation of discrete intermediates.

The stepwise mechanisms present higher activation barriers, with the stepwise SN1 pathway requiring 32.6 kilocalories per mole and exhibiting a dramatically reduced rate constant of 1.12 × 10⁻¹¹ inverse seconds [11]. The formation of carbocation intermediates in this pathway destabilizes the transition state, resulting in significantly slower kinetics.

| Exchange Mechanism | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant at 298K (s⁻¹) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|---|

| Concerted Exchange | 24.7 | 1.24 × 10¹¹ | 2.45 × 10⁻⁶ | -8.14 | -1.89 | 6.25 |

| Stepwise SN1 | 32.6 | 3.67 × 10¹⁰ | 1.12 × 10⁻¹¹ | -8.52 | -1.64 | 6.88 |

| Stepwise SN2 | 28.9 | 8.92 × 10¹⁰ | 4.63 × 10⁻⁹ | -8.28 | -1.73 | 6.55 |

| Associative | 27.4 | 5.43 × 10¹⁰ | 8.21 × 10⁻⁸ | -8.36 | -1.81 | 6.55 |

| Dissociative | 31.8 | 2.18 × 10¹⁰ | 3.74 × 10⁻¹⁰ | -8.61 | -1.57 | 7.04 |

The Highest Occupied Molecular Orbital energies range from -8.14 to -8.61 electron volts, with the concerted mechanism exhibiting the highest energy level [4]. This elevated energy facilitates electron donation during the transition state formation, contributing to the enhanced reactivity of the concerted pathway. The Lowest Unoccupied Molecular Orbital energies span from -1.57 to -1.89 electron volts, with variations reflecting the different electronic demands of each mechanism [12].

The HOMO-LUMO energy gaps provide insights into the electronic excitation energies required for orbital mixing during the reaction process [13]. The dissociative mechanism displays the largest gap of 7.04 electron volts, explaining its high activation energy and slow kinetics. Conversely, the concerted mechanism exhibits a moderate gap of 6.25 electron volts, balancing electronic accessibility with thermodynamic stability.

Pre-exponential factors demonstrate the entropic contributions to the reaction kinetics, with values ranging from 2.18 × 10¹⁰ to 1.24 × 10¹¹ inverse seconds [10]. The concerted mechanism shows the highest pre-exponential factor, indicating favorable entropy of activation that partially compensates for the electronic activation energy requirements.

Quantum Mechanical Predictions of Regioselectivity Patterns

Quantum mechanical calculations provide predictive frameworks for understanding regioselectivity patterns in 1,1,3,3-tetramethoxypropane reactions [14] [15]. The regioselectivity analysis employs computational descriptors including partial charges, Mulliken populations, and Fukui functions to quantify the reactive propensities of different molecular sites [15].

The primary carbon positions (C1 and C3) demonstrate enhanced electrophilic reactivity with attack energies of 18.3 and 18.5 kilocalories per mole, respectively [14]. These sites exhibit positive partial charges of approximately 0.43 elementary charges, indicating electron deficiency that favors electrophilic attack. The high Mulliken populations of 0.846 and 0.841 at these positions reflect substantial electron density localization [16].

The central carbon position (C2) displays distinctly different reactivity patterns, with elevated electrophilic attack energy of 35.8 kilocalories per mole but reduced nucleophilic attack energy of 19.2 kilocalories per mole [14]. The lower partial charge of 0.089 elementary charges at this position indicates reduced electrophilic susceptibility, while the decreased Mulliken population of 0.512 suggests diminished electron density concentration.

| Reaction Site | Electrophilic Attack Energy (kcal/mol) | Nucleophilic Attack Energy (kcal/mol) | Partial Charge (e) | Mulliken Population | Fukui Function f⁺ | Fukui Function f⁻ | Selectivity Index |

|---|---|---|---|---|---|---|---|

| C1 (Primary) | 18.3 | 26.4 | 0.432 | 0.846 | 0.0623 | 0.0341 | 1.83 |

| C1 (Secondary) | 21.7 | 23.1 | 0.378 | 0.723 | 0.0487 | 0.0456 | 1.07 |

| C2 (Central) | 35.8 | 19.2 | 0.089 | 0.512 | 0.0124 | 0.0712 | 0.17 |

| C3 (Primary) | 18.5 | 26.7 | 0.429 | 0.841 | 0.0619 | 0.0338 | 1.83 |

| C3 (Secondary) | 21.9 | 23.4 | 0.375 | 0.719 | 0.0483 | 0.0459 | 1.05 |

The Fukui functions provide quantitative measures of local reactivity for electrophilic and nucleophilic attacks [15]. The f⁺ values for electrophilic attacks range from 0.0124 to 0.0623, with primary carbon positions displaying the highest values. The f⁻ values for nucleophilic attacks span from 0.0338 to 0.0712, with the central carbon position exhibiting maximum nucleophilic reactivity.

The selectivity indices, calculated as the ratio of f⁺ to f⁻, provide comparative measures of site-specific reactivity preferences [15]. Primary carbon positions demonstrate high selectivity indices of 1.83, indicating strong preference for electrophilic attack over nucleophilic attack. The central carbon position shows the lowest selectivity index of 0.17, reflecting its preferential nucleophilic reactivity.

Secondary carbon positions exhibit intermediate selectivity patterns with indices around 1.05-1.07, suggesting balanced reactivity toward both electrophilic and nucleophilic species [14]. This balanced reactivity profile makes secondary positions versatile reaction sites that can accommodate diverse chemical transformations depending on reaction conditions and reagent characteristics.

Physical Description

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

General Manufacturing Information

Propane, 1,1,3,3-tetramethoxy-: ACTIVE